molecular formula C15H18N6O2 B5522505 3-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine

3-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine

Cat. No. B5522505
M. Wt: 314.34 g/mol
InChI Key: WOEGVONKMUXVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine” is a derivative of pyridazine . Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities . A compound with a similar structure, 4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine, has shown effective 5-HT1A receptor potency and exhibited prominent neuroprotective activities .


Molecular Structure Analysis

Pyridazines are organic compounds derived by replacing two carbons in the benzene ring by nitrogen atoms . Pyridazinone, a derivative of pyridazine, contains nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality . The specific molecular structure of “3-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine” is not provided in the retrieved data.

Scientific Research Applications

Antibacterial Agents

Piperazinyl oxazolidinones, which share a structural similarity to 3-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine, have been investigated for their antibacterial properties. These compounds, including pyridazine derivatives, have shown significant activity against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antibacterial agents (Tucker et al., 1998).

Antiviral Compounds

The antiviral activity of compounds structurally related to 3-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine has been assessed, with some showing potent inhibitory effects on rhinoviruses. This suggests their potential use in treating diseases caused by these viruses (Andries et al., 2005).

Anticancer Activity

Research on derivatives of pyridazine, which is structurally related to 3-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine, has explored their potential anticancer activities. Some compounds have shown promising results against specific cancer cell lines, indicating their potential in cancer therapy (Abdellatif et al., 2014).

Antidiabetic Drugs

Triazolo-pyridazine-6-yl-substituted piperazines, sharing a core structure with 3-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine, have been synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials. These compounds have shown promising results as anti-diabetic medications, highlighting their potential in managing diabetes (Bindu et al., 2019).

properties

IUPAC Name

1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-2-pyrimidin-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c1-12-3-4-13(19-18-12)20-7-9-21(10-8-20)14(22)11-23-15-16-5-2-6-17-15/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEGVONKMUXVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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